molecular formula C8H9NO2 B1588948 2-Hydroxy-4-methylbenzamide CAS No. 49667-22-3

2-Hydroxy-4-methylbenzamide

Cat. No. B1588948
CAS RN: 49667-22-3
M. Wt: 151.16 g/mol
InChI Key: OLEJYVBTZPUQDX-UHFFFAOYSA-N
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Patent
US05073559

Procedure details

The starting-material, 4-methyl-2-propoxybenzamide, was prepared by reacting methyl 4-methylsalicylate (25.75 g) with ethanolic ammonia to yield 4-methylsalicylamide (12.54 g) which was then reacted with bromopropane, potassium iodide and potassium carbonate in acetone.
Name
4-methyl-2-propoxybenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25.75 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[C:4]([O:11]CCC)[CH:3]=1.CC1C=C(O)C(=CC=1)C(OC)=O.N>>[CH3:1][C:2]1[CH:3]=[C:4]([OH:11])[C:5](=[CH:9][CH:10]=1)[C:6]([NH2:8])=[O:7]

Inputs

Step One
Name
4-methyl-2-propoxybenzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=C(C(=O)N)C=C1)OCCC
Step Two
Name
Quantity
25.75 g
Type
reactant
Smiles
CC=1C=C(C(C(=O)OC)=CC1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C(C(=O)N)=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 12.54 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.